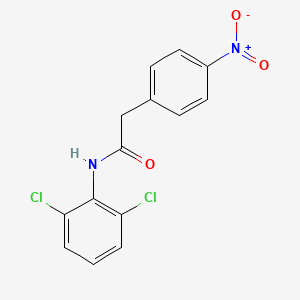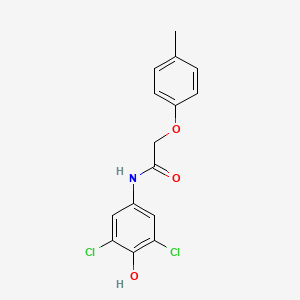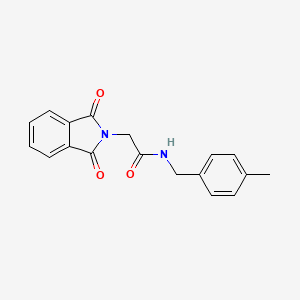
N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide, also known as CPSB, is a synthetic compound that has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPSB is a beta-alanine derivative that contains a phenylsulfonyl group and a cyclopentyl ring, which makes it a unique and promising compound for research.
Mécanisme D'action
The mechanism of action of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is not fully understood, but it is thought to involve the modulation of specific receptors or enzymes. In the case of DPP-IV inhibition, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is thought to bind to the active site of the enzyme and prevent the cleavage of incretin hormones, which leads to an increase in insulin secretion and a decrease in blood glucose levels. In the case of GABA-A receptor modulation, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is thought to bind to specific sites on the receptor and increase its activity, leading to anxiolytic and anticonvulsant effects. In the case of NMDA receptor modulation, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is thought to bind to specific sites on the receptor and enhance its activity, leading to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide depend on the specific receptor or enzyme that it modulates. In the case of DPP-IV inhibition, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to increase insulin secretion and decrease blood glucose levels in animal models of diabetes. In the case of GABA-A receptor modulation, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to have anxiolytic and anticonvulsant effects in animal models of anxiety and epilepsy. In the case of NMDA receptor modulation, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to improve cognitive function and synaptic plasticity in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is its unique chemical structure, which makes it a promising compound for research in various fields. N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to have high potency and selectivity for specific receptors and enzymes, which makes it a valuable tool for investigating their functions and developing new drugs. However, one of the limitations of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the synthesis of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide can be time-consuming and expensive, which can limit its availability for research.
Orientations Futures
There are several future directions for the research on N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide. One direction is to investigate its potential applications in other fields, such as cancer research and immunology. Another direction is to optimize the synthesis method of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide and its effects on specific receptors and enzymes. Finally, the development of new derivatives of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide with improved properties and selectivity could lead to the discovery of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide involves several steps, including the protection of the carboxylic acid group of beta-alanine, the coupling of the protected beta-alanine with cyclopentylamine, and the deprotection of the carboxylic acid group. The final step involves the addition of the phenylsulfonyl group to the amino group of the beta-alanine derivative. The synthesis of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been reported in several scientific publications, and the method has been optimized for high yields and purity.
Applications De Recherche Scientifique
N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been used in several scientific studies to investigate its potential applications in various fields. In medicinal chemistry, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been tested as a potential inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. In pharmacology, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been tested as a potential ligand for the GABA-A receptor, which is a target for the treatment of anxiety and epilepsy. In neuroscience, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been tested as a potential modulator of the NMDA receptor, which is involved in synaptic plasticity and is a target for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-14(16-12-6-4-5-7-12)10-11-15-20(18,19)13-8-2-1-3-9-13/h1-3,8-9,12,15H,4-7,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPITEKQLBFBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)

![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)

![6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)


![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5876674.png)
![2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5876681.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5876687.png)

![1-[(4-methylphenyl)acetyl]indoline](/img/structure/B5876710.png)